molecular formula C13H13NO3 B8726798 Ethyl 4-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Ethyl 4-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B8726798
M. Wt: 231.25 g/mol
InChI Key: ACXKEQLFCAGHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06436951B1

Procedure details

A solution of ethylmalonyl chloride (12.9 ml, 100 mmol) in anhydrous acetonitrile (30 ml) is added dropwise to a solution of 2-aminoacetophenone (10.5 g, 78 mmol) and triethylamine (13.9 ml, 100 mmol) in anhydrous acetonitrile (110 ml), under argon and at 0° C. The reaction medium is heated up to ambient temperature then treated dropwise and under argon with a solution of sodium ethylate (obtained with 1.8 g, 78 mmol, of sodium in 80 ml of ethanol), then left under agitation for 12 hours at ambient temperature. The reaction mixture is then poured into ice cold water (100 ml) and agitated for two hours, then filtered. The precipitate collected in this way is washed with water, with ethanol and with ether in order to produce 15.2 g (84%) of a white solid.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])[CH3:2].N[CH2:11][C:12]([C:14]1C=CC=C[CH:15]=1)=O.C([N:22]([CH2:25][CH3:26])CC)C.CC[O-:29].[Na+].[C:31](#N)[CH3:32]>>[CH3:2][C:1]1[C:26]2[C:25](=[CH:11][CH:12]=[CH:14][CH:15]=2)[NH:22][C:4](=[O:5])[C:3]=1[C:7]([O:8][CH2:31][CH3:32])=[O:29] |f:3.4|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Name
Quantity
10.5 g
Type
reactant
Smiles
NCC(=O)C1=CC=CC=C1
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate collected in this way
WASH
Type
WASH
Details
is washed with water, with ethanol and with ether in order

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.